C108297

概要

説明

C108297は、選択的なグルココルチコイド受容体モジュレーターです。カロリー摂取量の減少と脂肪分解および脂肪酸化の増加により、肥満を軽減する上で大きな可能性を示しています。 さらに、抗炎症作用も有しており、様々な科学研究における貴重な化合物となっています .

準備方法

合成ルートと反応条件

C108297の合成には、ピラゾロ[3,4-g]ヘキサヒドロ-イソキノリンコアの形成を含む複数のステップが含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、所望の生成物を高純度で得ることを保証します .

工業生産方法

This compoundの工業生産は、同様の合成ルートに従いますが、規模が大きくなります。このプロセスには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 これには、多くの場合、連続フロー反応器と高度な精製技術の使用が含まれます .

化学反応の分析

反応の種類

C108297は、次のような様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、過マンガン酸カリウムや過酸化水素などの酸化剤を用います。

還元: この反応は、水素の付加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用います。

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、求核剤

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります .

科学的研究の応用

Neurological Disorders

C108297 has shown promise in treating conditions related to stress and neuroinflammation. Key findings include:

- Status Epilepticus : In animal models, treatment with this compound post-status epilepticus resulted in reduced corticosterone hypersecretion and decreased the density of ectopic granule cells in the hippocampus. This suggests its potential in mitigating brain pathology following seizures .

- Memory Impairment : Studies indicate that this compound can attenuate memory loss associated with electroconvulsive therapy, highlighting its neuroprotective effects .

Stress-Related Disorders

This compound's ability to normalize elevated glucocorticoid levels positions it as a potential treatment for stress-related disorders. For instance:

- Chronic Stress Models : In models simulating chronic stress, administration of this compound effectively reduced corticosterone levels following stress challenges, indicating its role in modulating the hypothalamic-pituitary-adrenal (HPA) axis .

Case Studies and Experimental Findings

Potential Side Effects and Considerations

While this compound exhibits significant therapeutic potential, it is crucial to consider its pharmacokinetics and possible side effects:

- It maintains negative feedback control over glucocorticoid levels without complete disinhibition of the HPA axis, which may help prevent adverse effects associated with total glucocorticoid blockade .

- Future studies should focus on long-term effects and safety profiles to fully establish its clinical utility.

作用機序

C108297は、グルココルチコイド受容体を選択的にモジュレートすることで効果を発揮します。この化合物は、これらの受容体と高親和性で結合し、下流のエフェクター分子との相互作用を変化させます。このモジュレーションは、カロリー摂取量の減少、脂肪分解と脂肪酸化の増加、炎症の抑制につながります。 関連する分子標的と経路には、視床下部コルチコトロピン放出ホルモン遺伝子の発現とプロ炎症性サイトカインの発現の抑制が含まれます .

類似化合物との比較

類似化合物

C113176: 同様の特性を持つ別の選択的なグルココルチコイド受容体モジュレーターですが、分子構造が異なります。

RU486 (ミフェプリストン): ステロイド受容体に幅広い影響を与える非選択的なグルココルチコイド受容体アンタゴニスト

独自性

C108297は、グルココルチコイド受容体に対する高い選択性と、アゴニストとアンタゴニストの両方の特性を持つことから独特です。 この選択性により、広範な副作用を引き起こすことなく特定の経路をモジュレートすることができ、治療用途における有望な候補となっています .

生物活性

C108297, also known as CORT108297, is a selective glucocorticoid receptor (GR) modulator with significant implications for various neurological and physiological conditions. This compound has garnered attention due to its unique pharmacological profile, which exhibits both agonistic and antagonistic properties on the glucocorticoid receptor. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is characterized by its high affinity for glucocorticoid receptors (Ki = 0.9 nM) and a significantly lower affinity for other steroid hormone receptors, including progesterone and estrogen receptors, making it a highly selective compound . Its dual action allows it to modulate GR signaling effectively, which is crucial in managing conditions influenced by glucocorticoids.

This compound operates primarily through modulation of the hypothalamic-pituitary-adrenal (HPA) axis. By selectively targeting GRs, it can reduce hypersecretion of corticosterone following stress events such as status epilepticus (SE). This modulation is essential for preventing structural brain changes associated with chronic stress and seizure activity .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in the hippocampus. In animal studies, treatment with this compound significantly reduced microglial proliferation and ectopic granule cell density in mice subjected to SE. However, it did not prevent mossy cell loss, indicating a complex interaction with neuroinflammatory processes .

Impact on Stress Response

In a study involving adolescent rats exposed to chronic variable stress (CVS), this compound was shown to mitigate the impact of stress on emotional reactivity and coping behaviors. The compound reduced baseline levels of ACTH and corticosterone in stressed animals, suggesting its potential as a therapeutic agent in stress-related disorders .

Data Table: Summary of Key Findings

Case Studies

Case Study 1: Status Epilepticus Model

In this model, mice treated with this compound showed significant normalization of corticosterone levels post-SE compared to control groups. The treatment group exhibited reduced pathological changes associated with SE, highlighting the compound's potential as a neuroprotective agent .

Case Study 2: Chronic Stress in Adolescents

Adolescent rats subjected to CVS demonstrated altered behavioral responses when treated with this compound. The drug appeared to prevent increases in immobility during forced swim tests, indicating its efficacy in modulating stress-induced behavioral changes .

特性

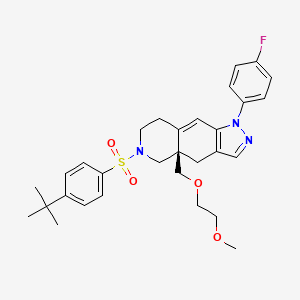

分子式 |

C30H36FN3O4S |

|---|---|

分子量 |

553.7 g/mol |

IUPAC名 |

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline |

InChI |

InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1 |

InChIキー |

OMKDFVUMRKROMY-SSEXGKCCSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |

異性体SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |

正規SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

C108297; C 108297; C-108297. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。